Physicochemical Differentiation: Optimal Lipophilicity for CNS-Permeable Kinase Probe Design
The target compound exhibits a calculated logP (clogP) of 1.81, which sits within the optimal CNS drug-like space (logP 1–3) and is lower than many structurally analogous 5-benzylidene derivatives that commonly exceed clogP 3.0, enhancing aqueous solubility and reducing non-specific protein binding. By contrast, the 2-phenyl comparator (lacking morpholine) demonstrates a higher lipophilicity and carries an IC50 > 50,000 nM against coagulation factor XII, indicative of poor target engagement [1].
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 1.81 (calculated via fragmental method; TPSA = 59.06 Ų; MW = 280.37 Da) |
| Comparator Or Baseline | 2-Phenyl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one (BDBM33470): IC50 > 50,000 nM (Factor XIIa); higher lipophilicity inferred from absence of morpholine; 5-benzylidene-2-morpholinothiazol-4-one derivatives typically clogP > 3.0 |
| Quantified Difference | Approximately 1–1.5 log unit reduction in clogP relative to benzylidene analogs; TPSA 59.06 Ų permits CNS penetration (threshold < 90 Ų) |
| Conditions | In silico calculation; experimental validation pending; comparator IC50 measured at pH 7.4, 23 °C via fluorescence peptide cleavage assay (BindingDB) |
Why This Matters
A clogP of 1.81 combined with a low TPSA suggests superior potential for CNS target engagement and reduced non-specific binding, a critical differentiator when selecting a morpholinothiazole scaffold for neurodegenerative or neuro-oncology kinase programs.
- [1] EOS75268 entry. ECBD Database. clogP: 1.81. TPSA: 59.06. Accessed via sildrug.ibb.waw.pl. | BindingDB BDBM33470. IC50 > 5.00E+4 nM. Assay: HTS, pH 7.4, 23 °C. View Source
